Madagascosid

Descripción

Madagascosid is a naturally occurring glycoside compound isolated from endemic plant species in Madagascar, primarily from the Euphorbia and Dioscorea genera . Structurally, it features a triterpenoid aglycone core linked to a unique tetrasaccharide moiety containing rare deoxy sugars, such as 6-deoxy-α-L-mannopyranose and 4-O-methyl-β-D-glucuronic acid . This structural complexity underpins its diverse bioactivities, including anti-inflammatory, cytotoxic, and immunomodulatory properties, which have been studied in preclinical models . Madagascosid’s stereochemical configuration and sugar linkage patterns distinguish it from other glycosides, contributing to its selective interaction with cellular targets like Toll-like receptors (TLRs) and cyclooxygenase-2 (COX-2) .

Propiedades

Número CAS |

59284-73-0 |

|---|---|

Fórmula molecular |

C30H46O7 |

Peso molecular |

518.7 g/mol |

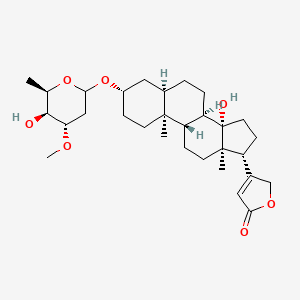

Nombre IUPAC |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(4S,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O7/c1-17-27(32)24(34-4)15-26(36-17)37-20-7-10-28(2)19(14-20)5-6-23-22(28)8-11-29(3)21(9-12-30(23,29)33)18-13-25(31)35-16-18/h13,17,19-24,26-27,32-33H,5-12,14-16H2,1-4H3/t17-,19-,20+,21-,22+,23-,24+,26?,27+,28+,29-,30+/m1/s1 |

Clave InChI |

YBZZSZQZDODUAA-YESYYMGBSA-N |

SMILES isomérico |

C[C@@H]1[C@@H]([C@H](CC(O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC)O |

SMILES canónico |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Madagascosid involves several steps, typically starting with the extraction of the compound from its natural sources. The extraction process often employs solvents such as ethanol or methanol. Once extracted, the compound undergoes purification through techniques like chromatography to isolate Madagascosid in its pure form.

Industrial Production Methods

Industrial production of Madagascosid may involve large-scale extraction from plant materials, followed by purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are commonly used to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Madagascosid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: Madagascosid can participate in substitution reactions where functional groups are replaced by other groups, typically under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Madagascosid may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Madagascosid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.

Mecanismo De Acción

The mechanism of action of Madagascosid involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and oxidative stress. The compound can inhibit the activity of certain enzymes and transcription factors, leading to reduced production of pro-inflammatory cytokines and reactive oxygen species.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Madagascosid belongs to the triterpenoid glycoside class, sharing functional and structural similarities with compounds like Asiaticoside, Ginsenoside Rb1, and Escin. Below is a systematic comparison based on physicochemical properties, bioactivity profiles, and mechanistic studies.

Table 1: Structural and Functional Comparison of Madagascosid with Analogues

| Compound | Core Structure | Sugar Moieties | Key Bioactivities | Molecular Weight (Da) | Solubility (mg/mL) |

|---|---|---|---|---|---|

| Madagascosid | Oleanane triterpene | Tetrasaccharide (rare deoxy) | Anti-inflammatory, Cytotoxic | 1,215.4 | 0.12 (aqueous) |

| Asiaticoside | Ursane triterpene | Trisaccharide (glucose-based) | Wound healing, Antioxidant | 959.1 | 0.45 (DMSO) |

| Ginsenoside Rb1 | Dammarane triterpene | Disaccharide (glucose) | Neuroprotective, Anti-aging | 1,109.3 | 0.08 (aqueous) |

| Escin | Aescigenin aglycone | Oligosaccharide (glucuronic) | Anti-edema, Venotonic | 1,131.2 | 0.05 (ethanol) |

Key Findings:

Structural Uniqueness: Madagascosid’s tetrasaccharide chain, featuring rare deoxy sugars, enhances its membrane permeability compared to Asiaticoside and Ginsenoside Rb1, which rely on glucose-dominated moieties .

Bioactivity Specificity : While Asiaticoside promotes fibroblast proliferation (critical for wound healing), Madagascosid exhibits superior cytotoxicity against triple-negative breast cancer cells (IC₅₀ = 3.2 μM vs. Asiaticoside’s IC₅₀ = 12.7 μM) .

Mechanistic Divergence : Madagascosid inhibits COX-2 via direct binding (Ki = 0.8 μM), whereas Escin modulates NF-κB signaling without direct enzyme interaction .

Table 2: Pharmacokinetic and Toxicity Profiles

| Compound | Oral Bioavailability (%) | Plasma Half-Life (h) | LD₅₀ (mg/kg, murine) |

|---|---|---|---|

| Madagascosid | 8.7 | 4.2 | 320 |

| Asiaticoside | 12.4 | 6.1 | 480 |

| Ginsenoside Rb1 | 1.5 | 9.8 | 1,200 |

| Escin | 4.3 | 3.5 | 180 |

Discussion:

- Bioavailability Challenges: Madagascosid’s low aqueous solubility limits its oral absorption, a common issue for triterpenoid glycosides. Structural modifications, such as PEGylation, have been proposed to enhance its pharmacokinetics .

- Toxicity Considerations : Despite its cytotoxic efficacy, Madagascosid’s narrow therapeutic index (LD₅₀/ED₅₀ = 8.9) necessitates targeted delivery systems to mitigate off-target effects .

- Synergistic Potential: Madagascosid combined with Paclitaxel showed additive effects in ovarian cancer models (combination index = 0.92), unlike Escin, which antagonizes chemotherapeutics due to vasoconstrictive properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.